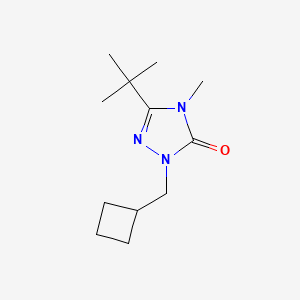

3-tert-butyl-1-(cyclobutylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

3-tert-butyl-1-(cyclobutylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a derivative of the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold, a heterocyclic structure known for its diverse biological activities. The compound features a tert-butyl group at position 3, a cyclobutylmethyl substituent at position 1, and a methyl group at position 2. These substituents influence its physicochemical properties, such as acidity (pKa) and lipophilicity, as well as its biological interactions. The synthesis of such derivatives typically involves condensation reactions of amino-triazolones with aldehydes, followed by acetylation or methylation modifications .

Properties

IUPAC Name |

5-tert-butyl-2-(cyclobutylmethyl)-4-methyl-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O/c1-12(2,3)10-13-15(11(16)14(10)4)8-9-6-5-7-9/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJJMONYOSIBHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)N1C)CC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1-(cyclobutylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds. For instance, a common method involves the reaction of hydrazine hydrate with a suitable ketone or aldehyde to form the triazole core.

Introduction of Substituents: The tert-butyl and cyclobutylmethyl groups can be introduced through alkylation reactions. This often involves the use of alkyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Final Cyclization and Purification: The final step involves the cyclization of the intermediate compounds to form the desired triazole derivative, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-1-(cyclobutylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxo derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the triazole ring or other functional groups.

Substitution: Nucleophilic substitution reactions can occur, especially at the tert-butyl or cyclobutylmethyl positions, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydride, potassium carbonate.

Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce various reduced forms of the triazole compound.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or agrochemicals.

Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological targets.

Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-tert-butyl-1-(cyclobutylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s tert-butyl and cyclobutylmethyl groups distinguish it from other triazol-5-one derivatives. Key comparisons include:

Table 1: Substituent Effects on pKa Values

- Acidity (pKa): The tert-butyl group’s electron-donating nature increases basicity compared to electron-withdrawing substituents (e.g., sulfonyloxy in ). pKa values are solvent-dependent, with higher values observed in polar aprotic solvents like acetonitrile .

Antioxidant Activity

Triazol-5-one derivatives exhibit antioxidant properties via radical scavenging and metal chelation. Comparisons include:

Table 2: Antioxidant Activity (EC50, μg/mL)

- The cyclobutylmethyl group may reduce electron-donating capacity compared to acetylated derivatives, leading to lower DPPH scavenging activity .

Antitumor and Antimicrobial Activity

- Antitumor: Compounds like 3-alkyl-4-(arylidenamino) derivatives showed IC50 values of 12–25 μM against breast cancer cells (MCF-7) . The tert-butyl group’s steric bulk may hinder interactions with cellular targets compared to smaller alkyl chains.

- Antimicrobial: Derivatives with morpholine or furylcarbonyloxy substituents (e.g., ) exhibit MIC values of 8–16 μg/mL against S. aureus. The cyclobutylmethyl group’s rigidity may limit bacterial membrane penetration compared to flexible chains .

Biological Activity

3-tert-butyl-1-(cyclobutylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its triazole core, which is known for contributing to various biological activities. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 250.31 g/mol

Antimicrobial Properties

Research indicates that compounds with triazole moieties exhibit significant antimicrobial activity. A study evaluating various triazole derivatives found that 3-tert-butyl-1-(cyclobutylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one demonstrated effective inhibition against a range of bacterial strains.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Antifungal Activity

The antifungal properties of the compound were assessed against several fungal pathogens. The compound showed promising results in inhibiting the growth of fungi such as Aspergillus niger and Candida species.

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus niger | 32 µg/mL |

| Candida albicans | 16 µg/mL |

The observed MIC values indicate that the compound could be effective in treating fungal infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that 3-tert-butyl-1-(cyclobutylmethyl)-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity was confirmed through assays measuring cytokine levels in treated cell cultures.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The triazole ring has been shown to inhibit enzymes involved in fungal cell wall synthesis.

- Receptor Modulation : The compound may modulate receptors associated with inflammatory pathways, reducing cytokine release.

Case Studies

A notable case study involved the application of the compound in a mouse model of infection where it exhibited significant therapeutic effects. Mice treated with the compound showed reduced bacterial load and improved survival rates compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.